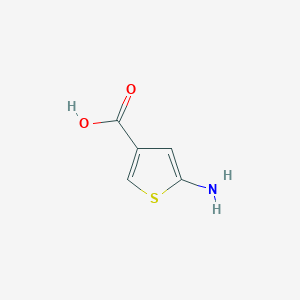

5-氨基噻吩-3-羧酸

描述

Synthesis Analysis

The synthesis of 5-Aminothiophene-3-carboxylic acid derivatives has been explored through various methodologies. Microwave-assisted synthesis offers a rapid route to 2-aminothiophene-3-carboxylic acid derivatives, highlighting the efficiency of microwave irradiation in promoting these reactions. Such approaches enable the synthesis of complex thiophene-based structures in significantly reduced times compared to traditional methods (Hesse, Perspicace, & Kirsch, 2007).

Molecular Structure Analysis

The crystal structure of methyl-3-aminothiophene-2-carboxylate, a closely related compound, provides insight into the molecular arrangement and interactions. X-ray diffraction analysis reveals the monoclinic crystal system, showcasing how amino and carboxyl groups participate in various hydrogen bonding and weak interactions, crucial for understanding the compound's properties and reactivity (Tao et al., 2020).

Chemical Reactions and Properties

Rhodium(III)-catalyzed decarboxylative C-H arylation of thiophenes demonstrates the reactivity of carboxylic acids in thiophene compounds, facilitating the formation of biaryl scaffolds. This method underscores the role of the carboxylic acid as a directing group in cross-coupling reactions, expanding the utility of thiophene derivatives in synthesizing complex organic frameworks (Zhang, Zhao, Zhang, & Su, 2015).

Physical Properties Analysis

The synthesis and characterization of alanine functionalized oligo/polythiophenes highlight the impact of substituents on the physical properties of thiophene-based compounds. Such studies reveal the stability and optical properties of thiophene derivatives, contributing to their potential application in electronic and photonic devices (McTiernan & Chahma, 2010).

Chemical Properties Analysis

Research into 5-acyl-2-amino-3-cyanothiophenes explores the chemical properties of thiophene derivatives, including their fluorescent characteristics. These studies offer valuable insights into the optoelectronic properties of thiophene-based materials, indicating their potential for application in fluorescent probes and optoelectronic devices (Lugovik, Eltyshev, Benassi, & Belskaya, 2017).

科学研究应用

生物活性化合物

噻吩类类似物,如5-氨基噻吩-3-羧酸,一直是越来越多的科学家关注的焦点,被认为是一类潜在的生物活性化合物 . 它们对于药物化学家来说至关重要,可以用来改进具有多种生物效应的先进化合物 .

药物化学

在药物化学领域,5-氨基噻吩-3-羧酸及其衍生物可用于开发具有多种生物效应的先进化合物 .

工业化学和材料科学

有机半导体

噻吩介导的分子,包括5-氨基噻吩-3-羧酸,在有机半导体的进步中发挥着重要作用 .

有机场效应晶体管 (OFETs)

5-氨基噻吩-3-羧酸及其衍生物可用于制造有机场效应晶体管 (OFETs)<a aria-label="1: " data-citationid="a7837296-550c-90bd-5cbb-d93f58a27e92-32" h="ID=SERP,5015.1" href="https://link.springer.com/article/10.1007/s11030-020-10128

作用机制

Target of Action

Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . Therefore, it’s plausible that 5-Aminothiophene-3-carboxylic acid may interact with a range of biological targets.

Mode of Action

Thiophene derivatives are known to interact with various biological targets, leading to a range of effects . The specific interactions of 5-Aminothiophene-3-carboxylic acid with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Given the broad range of biological activities associated with thiophene derivatives, it’s likely that multiple pathways could be affected .

Result of Action

Thiophene derivatives are known to exhibit a variety of pharmacological properties , suggesting that 5-Aminothiophene-3-carboxylic acid could have multiple effects at the molecular and cellular levels.

安全和危害

The safety data sheet for 5-Aminothiophene-3-carboxylic acid indicates that it has some hazards. It has been assigned the GHS07 pictogram, with hazard statements H302, H315, H319, and H335 . These correspond to hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

生化分析

Cellular Effects

Some derivatives of 2-aminothiophene-3-carboxylic acid have been shown to block and potentiate calcium-activated chloride currents in single rat cerebellar Purkinje cells . This suggests that 5-Aminothiophene-3-carboxylic acid may also influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that thiophene derivatives can undergo various reactions, including condensation reactions . These reactions can lead to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules .

Temporal Effects in Laboratory Settings

It is known that thiophene derivatives can be synthesized through various methods, including the Gewald reaction, the Paal-Knorr reaction, and the Fiesselmann synthesis . These methods could potentially influence the stability, degradation, and long-term effects of 5-Aminothiophene-3-carboxylic acid on cellular function in in vitro or in vivo studies.

Metabolic Pathways

It is known that thiophene derivatives can undergo various reactions, including condensation reactions . These reactions could potentially involve various enzymes or cofactors and could affect metabolic flux or metabolite levels.

属性

IUPAC Name |

5-aminothiophene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2S/c6-4-1-3(2-9-4)5(7)8/h1-2H,6H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDCXAVLSIKFZMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60527622 | |

| Record name | 5-Aminothiophene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60527622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

116539-01-6 | |

| Record name | 5-Aminothiophene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60527622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Methyl-2,3-dihydroimidazo[1,2-b]pyrazole](/img/structure/B54777.png)

![Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxamide](/img/structure/B54779.png)